This compound can be classified as a sugar derivative and is specifically categorized under 3-deoxy sugars, which are characterized by the absence of an oxygen atom at the C-3 position. The source of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate can be traced back to natural polysaccharides, with potential synthetic pathways being developed for its production. Its derivatives are often studied for their biological activities and roles in cellular processes.
The synthesis of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate involves several key steps:
The synthetic methods can vary significantly based on the desired purity and yield, with some protocols allowing for large-scale production suitable for industrial applications .
The molecular structure of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate participates in several chemical reactions:
These reactions are often facilitated by specific catalysts or reagents tailored to achieve high selectivity and yield .
The mechanism of action for 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate primarily revolves around its role in biochemical pathways involving glycoproteins:
Studies indicate that modifications at the anhydro bridge can significantly alter its biological interactions and efficacy .
The physical and chemical properties of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate include:
These properties make it suitable for various applications in biochemical research .
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate has several scientific applications:
The systematic name 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate defines this compound's precise stereochemical configuration and functional groups. The root "octonate" indicates an eight-carbon chain backbone, while "2,6-anhydro" specifies an intramolecular ether bridge between C2 and C6, forming a pyranose-like ring. The descriptor "3-deoxy" denotes the absence of an oxygen atom at the C3 position, a key structural modification that differentiates it from canonical sialic acids or uronic acids. The stereochemical prefixes "D-glycero-D-talo" define the specific spatial arrangement of hydroxyl groups at C4 and C5, distinguishing it from epimers like the D-glycero-D-galacto configuration [1] [9].
Structurally, it is classified as a deoxy sugar acid due to its carboxylate group (typically at C1) and the deoxygenated C3 position. The anhydro bridge constrains the molecule into a rigid bicyclic conformation, influencing its biological interactions. Alternative nomenclature includes 2-deoxy-β-KDO (3-deoxy-D-manno-oct-2-ulosonic acid) or 2,6-anhydro-3-deoxy-D-glycero-D-talooctonic acid, reflecting its relationship to bacterial keto-deoxyoctonate sugars [9].
Table 1: Systematic and Common Names of 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate
Systematic Name | Common Synonyms | CAS Registry Number |
---|---|---|
2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate | 2-Deoxy-β-KDO; 2-Deoxy-β-D-manno-2-octulopyranosonic acid | 107573-28-4 |
2-[(3S,4S,5S,6R)-2,3,4,5-Tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]acetic acid | 2,6-Anhydro-3-deoxyoctonate |
This compound serves as a mechanistic probe and inhibitor in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria. LPS, a critical component of the outer membrane, requires 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) as an essential linker between lipid A and core oligosaccharides. The talooctonate derivative specifically targets cytidine monophosphate-KDO synthetase (CMP-KDO synthetase), the enzyme responsible for activating KDO to its nucleotide sugar form (CMP-KDO) prior to incorporation into LPS [2] .
Biochemical studies demonstrate that 2,6-anhydro-3-deoxy-D-glycero-D-talooctonate acts as a competitive inhibitor of CMP-KDO synthetase, exhibiting a Ki value of 3.9 μM. Its potency arises from its structural mimicry of KDO's transition state during enzymatic processing. The absence of the C3 hydroxyl group and the locked anhydro bridge prevent the conformational changes required for catalysis, while the D-glycero-D-talo configuration allows precise binding to the enzyme's active site . This inhibition disrupts KDO activation, leading to incomplete LPS assembly and compromised membrane integrity—a vulnerability exploitable for antibiotic development.
Table 2: Key Functional Comparisons Between KDO and 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate
Property | KDO (3-Deoxy-D-manno-oct-2-ulosonic acid) | 2,6-Anhydro-3-deoxy-D-glycero-D-talooctonate |
---|---|---|
C3 Functional Group | Hydroxyl | Hydrogen (Deoxy) |
Ring Structure | Flexible pyranose | Rigid 2,6-anhydro-bridged bicyclic |
Role in LPS Biosynthesis | Essential glycosyl linker | Competitive inhibitor of CMP-KDO synthetase |
Enzymatic Target | Substrate of CMP-KDO synthetase | Inhibitor (Ki = 3.9 μM) |
The discovery of 2,6-anhydro-3-deoxy-D-glycero-D-talooctonate emerged from systematic investigations into KDO metabolism and LPS assembly in the mid-20th century. KDO itself was first identified in Escherichia coli LPS extracts in the 1960s, with Levin and Racker's 1959 characterization of KDO-8-phosphate synthase (the enzyme producing KDO's precursor) laying foundational work [2]. By the 1980s, the enzymatic pathway of KDO activation was established, prompting targeted synthesis of analogs to probe bacterial vulnerabilities.
In 1987, glycosylation researchers synthesized 2,6-anhydro-3-deoxy-D-glycero-D-talooctonate as part of a focused effort to develop mechanism-based inhibitors of CMP-KDO synthetase. Its design leveraged emerging insights from transition-state analog theory, wherein the anhydro bridge and deoxy functionality mimicked the steric and electronic features of KDO's enzymatic intermediate . This compound represented the first potent inhibitor of this enzyme class, achieving a 150-fold greater inhibitory potency (Ki 3.9 μM) compared to earlier analogs like the 2-deoxy-β-D-glycero-D-galacto-non-2-enoic acid derivatives [1]. Its characterization marked a milestone in antibacterial agent design, illustrating how subtle stereochemical alterations (e.g., D-talo vs. D-galacto configuration) could drastically alter biological activity.
Table 3: Historical Milestones in KDO and Inhibitor Research
Year | Discovery | Significance |
---|---|---|
1959 | KDO-8-phosphate synthase activity (Levin & Racker) | Identified enzyme producing KDO precursor [2] |
1960s | Structural elucidation of KDO in LPS | Established KDO as essential LPS component |
1987 | Synthesis of 2,6-anhydro-3-deoxy-D-glycero-D-talooctonate | First potent inhibitor of CMP-KDO synthetase (Ki 3.9 μM) |
1990s | Mechanistic studies using 2-deoxy analogs | Confirmed transition-state mimicry in enzymatic inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7